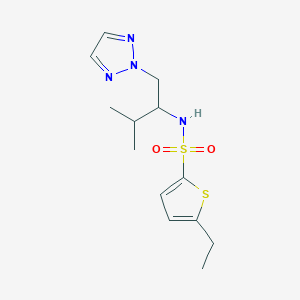

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)16-12(10(2)3)9-17-14-7-8-15-17/h5-8,10,12,16H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVNDUPCPIRGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation reactions. The triazole ring can be introduced via a click chemistry reaction, which involves the cycloaddition of azides and alkynes under copper catalysis. The final step involves the alkylation of the triazole ring with the appropriate butan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted triazoles.

Scientific Research Applications

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as

Biological Activity

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 328.5 g/mol. The structure includes a thiophene ring and a triazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.5 g/mol |

| CAS Number | 2034246-41-6 |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and its interaction with cellular pathways. Research indicates that compounds similar to 5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide exhibit significant inhibition against carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play crucial roles in pH regulation and are implicated in tumor progression.

Inhibition Potency

Studies have reported that related thiophene-sulfonamides exhibit the following inhibition constants (KIs):

| Isoform | Inhibition Constant (nM) |

|---|---|

| hCA I | 224 - 7544 |

| hCA II | 2.2 - 7.7 |

| hCA IX | 5.4 - 811 |

| hCA XII | 3.4 - 239 |

These results suggest that the compound may serve as a lead for developing selective CA inhibitors for cancer therapy .

Anticancer Activity

The anticancer properties of thiophene-based compounds have been explored through various in vitro studies. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values indicating significant cytotoxicity.

Case Studies

- Study on Thiophene-Sulfonamides : A series of thiophene-sulfonamides were synthesized and tested for their anticancer activity. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

- Molecular Dynamics Simulations : Computational studies revealed that certain derivatives interact with the Bcl-2 protein, suggesting potential pathways for inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been noted for their antimicrobial activities. The presence of the triazole ring enhances interactions with microbial targets, potentially leading to effective antibacterial agents.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations

Substituent Complexity: The target compound’s triazole-alkyl chain offers conformational flexibility, whereas analogs and incorporate rigid fused bicyclic systems (e.g., benzo-thiadiazole or thiazolo-triazol).

Molecular Weight and Lipophilicity :

- The target compound has the lowest estimated molecular weight (~365.5), suggesting superior bioavailability compared to (419.5) and (436.6).

- The fluorinated aryl groups in and increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Diversity: Sulfone in enhances polarity and metabolic stability. Ketone in provides a site for further derivatization (e.g., Schiff base formation).

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation to prevent side reactions.

- Moisture-free conditions for CuAAC to avoid catalyst deactivation.

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, triazole protons at δ 7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉N₅O₂S₂) with <2 ppm error.

- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ~1.63 Å, triazole ring planarity) to validate stereoelectronic effects .

Methodological Note : For crystalline samples, slow evaporation from acetonitrile is advised to obtain diffraction-quality crystals.

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the triazole and ethyl substituents on biological activity?

Advanced Research Question

SAR Design :

- Triazole Modifications : Synthesize analogs with 1,2,3-triazole vs. 1,2,4-triazole regioisomers to assess role of nitrogen positioning.

- Ethyl Substituent Variations : Replace ethyl with methyl, propyl, or aryl groups to probe steric/electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays (IC₅₀ determination) .

Data Interpretation : Correlate substituent hydrophobicity (logP) with activity trends. For example, bulkier groups may enhance binding affinity via hydrophobic pocket interactions .

What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro models?

Advanced Research Question

Contradiction Analysis Workflow :

Assay Standardization : Compare protocols for variables like cell lines (e.g., HCT-116 vs. HeLa), incubation time, and compound solubility (DMSO concentration ≤0.1%).

Metabolic Stability : Assess compound degradation in different media (e.g., liver microsome stability assays) to explain potency discrepancies .

Target Engagement Validation : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding vs. off-target effects.

Case Example : If antitumor activity varies between studies, validate target expression levels (e.g., Western blotting for carbonic anhydrase IX) in tested cell lines .

What computational methods are suitable for predicting the binding interactions of this compound with target enzymes, and how can these be validated experimentally?

Advanced Research Question

Computational Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., triazole nitrogen hydrogen bonding with Thr199 in carbonic anhydrase) .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å).

Q. Experimental Validation :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) to confirm computational predictions.

- Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., Thr199Ala) to disrupt predicted interactions and test activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.